1,1,3-Trimethoxybutane

説明

Contextual Significance of Acetals in Chemical Synthesis and Transformations

Acetals are functional groups characterized by two alkoxy groups attached to the same carbon atom. wikipedia.org They are formed from the reaction of an aldehyde or a ketone with an alcohol in the presence of an acid catalyst. numberanalytics.com A key feature of acetals is their stability under neutral to strongly basic conditions, which makes them excellent protecting groups for carbonyl functionalities in multi-step organic syntheses. wikipedia.orgpressbooks.pub This protective role allows for chemical modifications at other sites of a complex molecule without affecting the carbonyl group. wikipedia.org The carbonyl group can be readily regenerated by acidic hydrolysis after the desired transformations are complete. wikipedia.org The development of acetal (B89532) protecting groups, particularly cyclic acetals, in the mid-20th century was a significant milestone that revolutionized the synthesis of complex molecules, including carbohydrates. numberanalytics.comnumberanalytics.com

Historical Development of Research on Trimethoxybutane Compounds

The study of acetals and related compounds has a long history, with early research focusing on their synthesis and reactivity. Synthetic thermoplastic polyacetals, for instance, have a history dating back to 1912. rsc.org Research into specific trimethoxybutane compounds appears in the chemical literature as part of the broader exploration of acetal chemistry. For example, a related isomer, 1,3,3-trimethoxybutane (B1582977), was a subject of study in the late 1930s concerning its desaturation products. acs.org The use of acetals as key intermediates in synthesis became more prominent over time. The development of new synthetic methods often involved the use of specifically functionalized acetals. While a detailed historical timeline exclusively for trimethoxybutane compounds is not extensively documented, their appearance in scientific literature is often linked to their utility as precursors for other valuable chemical entities.

Scope and Objectives of Academic Research on 1,1,3-Trimethoxybutane

Academic research on this compound has primarily focused on its application as a synthetic intermediate. A significant area of investigation has been its use as a precursor for the synthesis of 1-methoxy-1,3-butadiene (B1596040), a valuable diene in Diels-Alder reactions. The primary objective of this research is to develop efficient methods for the pyrolysis of this compound to achieve high yields of the desired diene. researchgate.net This includes optimizing reaction conditions such as temperature and catalysts. Furthermore, the unique structural features of this compound make it a subject of interest in computational chemistry for modeling and predicting the reactivity and properties of ethers. solubilityofthings.com There is also research interest in exploring the potential biological activity of its derivatives. solubilityofthings.com

Physicochemical Properties of this compound

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₃ | nih.gov |

| Molecular Weight | 148.20 g/mol | nih.gov |

| Appearance | Clear, colorless liquid | solubilityofthings.com |

| Odor | Faint, sweet, ether-like | solubilityofthings.com |

| Boiling Point | 157 °C (lit.) | chemsrc.com |

| Density | 0.921 g/mL at 25 °C (lit.) | chemsrc.com |

| Refractive Index | n20/D 1.403 (lit.) | chemsrc.com |

| Solubility | Soluble in polar solvents like methanol (B129727), ethanol (B145695), and water. Limited solubility in non-polar solvents like hexane (B92381) and benzene. | solubilityofthings.com |

Synthesis and Reactions

The primary documented application of this compound is as a starting material for the synthesis of other compounds.

Synthesis of this compound

This compound can be synthesized from methoxyethene (methyl vinyl ether) and 1,1-dimethoxyethane. chemicalbook.com

Use as a Precursor to 1-Methoxy-1,3-butadiene

The thermal elimination of methanol from this compound is a key reaction that yields 1-methoxy-1,3-butadiene. This pyrolysis is often facilitated by a catalyst, such as barium silicate (B1173343), with optimal temperatures ranging from 140–160°C. The composition of the catalyst can critically influence the product distribution. The resulting 1-methoxy-1,3-butadiene is a valuable reagent in organic synthesis, particularly in Diels-Alder reactions for the construction of cyclic and heterocyclic compounds.

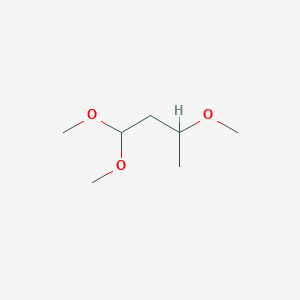

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1,3-trimethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-6(8-2)5-7(9-3)10-4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAKZNALRADTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864225 | |

| Record name | 1,1,3-Trimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-89-3 | |

| Record name | 1,1,3-Trimethoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3-Trimethoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxybutyraldehyde dimethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3-Trimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxybutyraldehyde dimethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3-TRIMETHOXYBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Z28L1KWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,1,3 Trimethoxybutane

Conventional Synthetic Pathways

Conventional methods for synthesizing 1,1,3-Trimethoxybutane often rely on established chemical transformations. These pathways are typically well-documented and form the foundation for many laboratory and industrial-scale preparations.

Synthesis from 1,3-Dihalobutane Precursors via Methanolysis

A primary route to this compound involves the reaction of a 1,3-dihalobutane with methanol (B129727). ontosight.ai This process, known as methanolysis, is a nucleophilic substitution reaction where the methoxide (B1231860) ion from methanol displaces the halide ions on the butane (B89635) backbone. The reaction is typically carried out in the presence of a suitable catalyst to facilitate the substitution. ontosight.ai The choice of dihalobutane and reaction conditions can influence the yield and purity of the final product.

Preparative Scale Synthesis and Optimization Protocols

For larger-scale production of this compound, optimization of the synthetic protocol is crucial. This involves adjusting parameters such as reaction time, temperature, and reagent stoichiometry to maximize yield and minimize byproducts. For instance, a documented preparative method involves the reaction of methyl 4-bromo-1-butanimidate hydrochloride with methanol in hexane (B92381), which proceeds over 48 hours at ambient temperature to give a high yield of approximately 93%. Industrial-scale synthesis may employ continuous flow processes or optimized batch reactors to improve efficiency and control.

Table 1: Comparison of Laboratory and Industrial Scale Synthesis

| Aspect | Laboratory Scale Synthesis | Industrial Scale Synthesis |

|---|---|---|

| Starting Materials | Methanol and methyl 4-bromo-1-butanimidate hydrochloride | Same, but with optimized reagent ratios for cost-effectiveness and efficiency |

| Solvent | Hexane | Hexane or alternative solvents selected for efficiency and ease of recovery |

| Reaction Time | 48 hours | Often reduced through continuous flow technology or optimized batch processing |

| Temperature | Ambient (around 20-25°C) | Precisely controlled, potentially elevated to increase reaction rate |

| Yield | Approximately 93% | Comparable or improved due to stringent process control and optimization |

| Purification | Standard laboratory techniques like extraction and crystallization | Advanced, high-throughput purification methods |

| Scale | Gram-scale | Kilogram to ton-scale |

This table is based on information regarding the synthesis of a related compound, 4-Bromo-1,1,1-trimethoxybutane, and provides a general comparison for scaling up similar syntheses.

Novel Approaches and Catalyst-Mediated Syntheses

Investigation of Alternative Reagents and Conditions

Research into the synthesis of this compound and related compounds explores the use of alternative reagents and reaction conditions to overcome the limitations of conventional methods. This can include the use of different starting materials or milder reaction conditions to improve the environmental footprint of the synthesis. For example, the use of sonochemistry, which employs ultrasonic irradiation, has been shown to promote various organic reactions, often leading to shorter reaction times and higher yields under milder conditions. nih.gov The development of greener synthetic methods is an active area of research. semanticscholar.org

Custom Synthesis Development for Specialized Applications

For specific research or industrial applications, custom synthesis of this compound may be required. frontierspecialtychemicals.com This involves designing and developing a synthetic route tailored to meet unique goals, such as achieving a specific purity level or producing a particular isomer. frontierspecialtychemicals.comlifechemicals.com Companies specializing in custom synthesis work closely with clients to develop individualized plans, from initial route design to scale-up and optimization for production at the milligram to multi-kilogram scale. frontierspecialtychemicals.com These services often guarantee confidentiality and the protection of intellectual property. frontierspecialtychemicals.com

Stereoselective Synthesis of this compound and its Chiral Analogues

The stereoselective synthesis of molecules, which involves controlling the three-dimensional arrangement of atoms, is a critical aspect of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive compounds. rsc.org While specific detailed methods for the stereoselective synthesis of this compound are not extensively documented in the provided search results, general principles of asymmetric synthesis are highly relevant.

The development of stereoselective syntheses for chiral analogues of this compound would likely involve the use of chiral catalysts or auxiliaries. ifremer.frchemrxiv.org Chiral catalysts, such as those based on transition metals with chiral ligands or chiral phosphoric acids, can create a chiral environment that favors the formation of one enantiomer or diastereomer over another. ifremer.frchemrxiv.org For example, chiral potassium Brønsted bases have been used in tandem reactions to create 1,3-diols with high stereoselectivity. chemrxiv.org Similarly, the allylation of chiral N-tert-butanesulfinyl imines has been developed for the enantioselective synthesis of chiral α-disubstituted β-homoprolines, demonstrating a strategy to control stereochemistry that could be adapted for other targets. nih.gov The synthesis of complex molecules often requires the careful selection of starting materials and reagents to achieve the desired stereochemical outcome. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Dihalobutane |

| 4-Bromo-1,1,1-trimethoxybutane |

| 4-Isocyano-1,1,3-trimethoxybutane |

| Methanol |

| Methoxyethene |

| 1,1-Dimethoxyethane |

| Methyl 4-bromo-1-butanimidate hydrochloride |

| Hexane |

| Aniline hydrochloride |

| Ferric chloride hexahydrate |

| Zinc chloride |

| Ethyl alcohol |

| 1-Methoxybutanone-3 |

| 4,6-Dimethylquinoline |

| o-Chloroaniline hydrochloride |

| 8-Chlorolepidine |

| beta-Naphthylamine hydrochloride |

| Benzolepidine |

| 6-Methoxylepidine |

| Monovinyl acetylene |

| Lepidine |

| p-Toluenesulfonylchloride |

| Pyridine (B92270) |

| Methyl iodide |

| Sodium hydride |

| Propionic acid |

| Benzaldehyde |

| 1-Bromo-propylpthalimide |

| Sodium tri(2-ethylhexanoyloxy)borohydride |

| (S)-carvon |

| N-(Methoxymethyl)-N-(trimethyl-silylmethyl)-benzylamine |

| Trifluoroacetic acid |

| 4-Azido-1,1,1-trimethoxybutane |

| 4-Chlorobutyronitrile |

| Diol |

| Trimethylchlorosilane |

| Triphenylphosphine |

| Potassium carbonate |

| Cryptophycin-1 |

| Evans chiral auxiliary |

| n-BuLi |

| Propionyl chloride |

| 1,3,3-Trimethoxybutane (B1582977) |

| 4-Methoxy-2-butanone dimethyl acetal (B89532) |

| Octafluoro-2-butanone |

| 4,4-Dimethoxy-2-butanone |

Reactivity and Chemical Transformations of 1,1,3 Trimethoxybutane

Pyrolysis Reactions and Dealkoxylation Processes

The pyrolysis of 1,1,3-trimethoxybutane represents a significant thermal decomposition process, primarily leading to the formation of valuable dienes through dealkoxylation. This reaction is typically conducted at elevated temperatures and can be influenced by the presence of catalysts.

The pyrolysis of this compound is a key method for synthesizing 1-methoxy-1,3-butadiene (B1596040). researchgate.netresearchgate.net This transformation involves the thermal elimination of methanol (B129727) from the parent compound. The reaction yields a mixture of cis- and trans-isomers of 1-methoxy-1,3-butadiene. Specifically, a 60:40 ratio of cis to trans isomers has been reported. The isolation of 1-methoxy-1,3-butadiene from the pyrolysis products can be achieved through fractional distillation under reduced pressure.

When 1,1,3-trialkoxybutanes with different alkoxy groups are pyrolyzed, the yield of the corresponding 1-alkoxy-1,3-butadiene varies. For instance, pyrolysis of this compound, 1,1,3-triethoxybutane (B1616684), and 1,1,3-tri-n-propoxybutane over a synthetic barium silicate (B1173343) catalyst resulted in isolated yields of 80%, 45%, and 36% for 1-methoxy-1,3-butadiene, 1-ethoxy-1,3-butadiene, and 1-n-propoxy-1,3-butadiene, respectively. researchgate.net

The pyrolytic transformation of this compound into 1-methoxy-1,3-butadiene proceeds through an Ei (Elimination Internal/Intramolecular) mechanism. This type of reaction is a thermal syn elimination that occurs via a cyclic transition state without the need for external reagents like acids or bases. wikipedia.org The reaction is facilitated by the acidic sites on the surface of catalysts like barium silicate. The process involves the simultaneous departure of two vicinal substituents, in this case, a methoxy (B1213986) group and a hydrogen atom, to form the alkene. wikipedia.org

The mechanism is characterized by first-order kinetics, and its rate is unaffected by the presence of free-radical inhibitors, which confirms that a free-radical pathway is not involved. wikipedia.org The thermal nature of the reaction and the cyclic transition state are hallmarks of the Ei mechanism, frequently observed in pyrolysis reactions. wikipedia.org

The efficiency and selectivity of the pyrolysis of this compound are significantly enhanced by the use of catalysts.

Synthetic barium silicate has been identified as an effective catalyst for the pyrolysis of this compound to produce 1-methoxy-1,3-butadiene. researchgate.netresearchgate.net The catalyst provides acidic sites that facilitate the thermal elimination of methanol. The catalyst is typically activated by heating at high temperatures, for example, at 400°C in a stream of nitrogen, before use. cdnsciencepub.com The pyrolysis reaction is then carried out by passing the this compound vapor over the heated catalyst bed. cdnsciencepub.com

The composition of the barium silicate catalyst plays a critical role in determining the yield and selectivity of the pyrolysis reaction. The molar ratio of barium oxide (BaO) to silicon dioxide (SiO₂) in the catalyst has a direct impact on its performance.

A study investigating the effect of catalyst composition on the pyrolysis of this compound at 140°C revealed the following:

A BaO:2SiO₂ molar ratio resulted in a 45% yield of 1-methoxy-1,3-butadiene, with lower selectivity attributed to excessive cracking.

A BaO:5SiO₂ molar ratio was found to be optimal, maximizing the formation of 1-methoxy-1,3-butadiene with an isolated yield of 80%.

A BaO:10SiO₂ molar ratio led to a decreased yield of 36%, which was ascribed to diminished catalytic activity.

This demonstrates that a balanced catalyst composition is crucial for achieving high yields and minimizing side reactions.

| Catalyst (BaO:SiO₂) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| 1:2 | 140 | 45 | |

| 1:5 | 140 | 80 | |

| 1:10 | 140 | 36 |

Catalytic Aspects of Pyrolysis

Acetal (B89532) Hydrolysis and Exchange Reactions

This compound, being an acetal, is susceptible to hydrolysis under acidic conditions. This reaction is reversible and is a fundamental transformation for this class of compounds. orgoreview.comchemistrysteps.com

The hydrolysis of an acetal involves the cleavage of the C-O bonds between the central carbon atom and the two alkoxy groups. chemistrysteps.com The reaction requires an acid catalyst to proceed. orgoreview.com The mechanism begins with the protonation of one of the oxygen atoms of the methoxy groups, which converts it into a good leaving group (methanol). The departure of methanol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of an oxonium ion. This intermediate is then attacked by a water molecule, a nucleophile, to form a hemiacetal after deprotonation. The process repeats with the second methoxy group, which is also protonated and eliminated as methanol, ultimately yielding crotonaldehyde (B89634) (trans-2-butenal) and two molecules of methanol. orgoreview.comchemistrysteps.com

Under acidic conditions and in the presence of an alcohol, this compound can also undergo transacetalization, or acetal exchange reactions. For instance, the treatment of but-2-enal with an alcohol in the presence of a catalytic amount of hydrogen chloride can lead to the formation of 1,1,3-trialkoxybutanes. thieme-connect.de When methanol is used, this compound is formed in a 70% yield. thieme-connect.de Similarly, using ethanol (B145695) or butanol results in the formation of 1,1,3-triethoxybutane and 1,1,3-tributoxybutane with yields of 60% and 42%, respectively. thieme-connect.de

Acid-Catalyzed Hydrolysis Studies

The hydrolysis of this compound under acidic conditions is a fundamental reaction that leads to the cleavage of the acetal functional group. This process is generally initiated by the protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized carbocation. Subsequent attack by water and deprotonation yields 3-methoxybutyraldehyde and methanol. The rate of this hydrolysis is dependent on the acid concentration and proceeds through a conventional vinyl ether mechanism. This involves a rate-determining proton transfer to the terminal carbon of the conjugated diene system that can be formed from the elimination of methanol, followed by the rapid formation and decomposition of a hemiacetal intermediate to yield crotonaldehyde.

While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively detailed in the provided results, the general mechanism for acetal hydrolysis is well-established. thieme-connect.de Acetals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis in acidic environments. thieme-connect.de The process is crucial for understanding the stability and reactivity of this compound in various chemical settings.

Transacetalization Reactions with Various Alcohols and Diols

Transacetalization is a key reaction of acetals, including this compound, where the methoxy groups are exchanged with other alcohol or diol moieties. This reaction is typically acid-catalyzed and is an equilibrium process. The position of the equilibrium can be controlled by reaction conditions, such as the removal of methanol.

The reaction of this compound with various alcohols and diols allows for the synthesis of a diverse range of new acetals. For instance, the reaction with diols can lead to the formation of cyclic acetals, such as 1,3-dioxanes. These reactions are synthetically useful for creating protecting groups for diols or for synthesizing more complex molecules. nih.gov The efficiency and selectivity of transacetalization can be influenced by the structure of the alcohol or diol, as well as the reaction conditions employed. mdpi.com For example, intramolecular transacetalization reactions have been utilized to synthesize conformationally-restricted 1,3-dioxanes. mdpi.com

| Reactant | Product Type | Catalyst | Significance |

| Various Alcohols | Acyclic Acetals | Acid (e.g., pTosOH) | Synthesis of new acetals, functional group exchange. |

| Diols (e.g., 1,3-diols) | Cyclic Acetals (1,3-dioxanes) | Acid (e.g., pTosOH, HCl) | Formation of protecting groups, synthesis of heterocyclic compounds. nih.govmdpi.com |

Reactions with Organometallic Reagents and Metal Complexes

Studies on Regioselectivity and Stereoselectivity

The reactions of this compound with organometallic reagents can exhibit notable regioselectivity and stereoselectivity. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others. quora.comyoutube.com

In the context of this compound, the two methoxy groups at the C1 position and the single methoxy group at the C3 position present different sites for reaction. The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, typically occurs at the electrophilic carbon of the acetal group. libretexts.org The regioselectivity of such additions can be influenced by factors like the nature of the organometallic reagent, the solvent, and the presence of Lewis acids. For instance, chelation control with a Lewis acid could direct the nucleophile to a specific oxygen atom, thereby influencing which C-O bond is cleaved and where the new C-C bond is formed.

Stereoselectivity becomes a key consideration when the reaction creates a new stereocenter. For example, the addition of an organometallic reagent to the acetal carbon could, in principle, lead to a mixture of stereoisomers if the subsequent steps allow for it. Studies on similar acetal systems have shown that the stereochemical outcome can be controlled to a high degree, often favoring the formation of one particular diastereomer. oup.com

Transition Metal-Mediated Transformations

Transition metal complexes can mediate a variety of transformations involving this compound. One notable reaction is the transformation into vinyl ethers. For example, the reaction of 1,3,3-trimethoxybutane (B1582977) with (CO)₅MnSi(CH₃)₃ was found to yield 2,4-dimethoxybutene, although in a modest yield of approximately 25%. nsf.gov This reaction proceeds via the silylation of a ketal oxygen to form an ion pair, followed by elimination. nsf.gov While this specific example uses a structural isomer, it highlights the potential for transition metal reagents to effect transformations of trimethoxybutanes.

The reaction of this compound itself under similar conditions could be expected to produce regioisomeric vinyl ethers. The regiochemical outcome would depend on which methoxy group is initially silylated and the subsequent elimination pathway.

Cycloaddition Reactions Involving this compound Derivatives

While direct cycloaddition reactions involving this compound are not prominently described, its derivatives, particularly vinyl ethers derived from it, are valuable substrates in cycloaddition reactions. For instance, pyrolysis of this compound can yield 1-methoxy-1,3-butadiene. This electron-rich diene is a highly reactive component in Diels-Alder reactions with electron-deficient dienophiles.

The stereoselectivity and regioselectivity of these cycloadditions are governed by the principles of the Diels-Alder reaction, including the frontier molecular orbital theory. The methoxy group on the diene significantly influences the regiochemical outcome of the reaction.

Furthermore, derivatives of this compound can be utilized in other types of cycloadditions, such as [3+2] and [3+3] cycloadditions, to construct complex heterocyclic systems. nih.govmdpi.com For instance, an isocyanide derivative, 4-isocyano-1,1,3-trimethoxybutane, can participate in Ugi multicomponent reactions to generate α-adducts that can be further transformed. thieme-connect.de

| Derivative of this compound | Type of Cycloaddition | Reactant Partner | Product Type |

| 1-Methoxy-1,3-butadiene | Diels-Alder [4+2] | Electron-deficient alkenes/alkynes | Substituted cyclohexenes |

| 4-Isocyano-1,1,3-trimethoxybutane | Ugi Reaction (Multicomponent) | Aldehyde, Amine, Carboxylic Acid | α-Acylamino amides |

Applications of 1,1,3 Trimethoxybutane in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The utility of 1,1,3-Trimethoxybutane as a precursor for more complex molecular architectures is a cornerstone of its application in organic synthesis. Its reactive sites can be selectively manipulated to introduce new functional groups and build intricate carbon skeletons.

While direct mentions of this compound in the synthesis of specific pharmaceuticals are not extensively documented in publicly available literature, the closely related compound, 4-(N,N-dimethylamino)butyraldehyde dimethyl acetal (B89532), is a crucial intermediate in the production of a class of anti-migraine drugs known as triptans. researchgate.net This structural similarity suggests a high potential for this compound to serve as a precursor in analogous synthetic pathways for various pharmaceutical scaffolds.

The synthesis of triptans such as sumatriptan, zolmitriptan, and rizatriptan often involves the use of butyraldehyde acetals as key building blocks. researchgate.net These acetals provide a protected aldehyde functionality that can be carried through several synthetic steps before being deprotected to participate in crucial bond-forming reactions, such as the Fischer indole synthesis, a common method for constructing the core indole structure of many triptans. The methoxy (B1213986) groups in this compound can be strategically transformed or eliminated to introduce the necessary functionalities for building these complex heterocyclic systems.

Table 1: Triptan Drugs Synthesized Using Butyraldehyde Acetal Intermediates

| Drug Name | Therapeutic Use | Role of Butyraldehyde Acetal |

|---|---|---|

| Sumatriptan | Migraine and Cluster Headaches | Precursor to the tryptamine side chain |

| Zolmitriptan | Migraine | Key building block for the indole scaffold |

This table is generated based on the general synthetic strategies for triptans and the role of butyraldehyde acetals as key intermediates.

Detailed research findings explicitly outlining the use of this compound as a direct precursor in the synthesis of commercial agrochemicals are limited in the public domain. However, the chemical functionalities present in this compound make it a plausible candidate for the synthesis of various active ingredients in pesticides, herbicides, and fungicides.

Many agrochemicals are complex organic molecules that incorporate heterocyclic rings and diverse functional groups. The butyraldehyde scaffold, which can be derived from this compound, is a common structural motif in the synthesis of such compounds. The acetal group can serve as a masked aldehyde, which can be unveiled at a later synthetic stage to participate in cyclization or condensation reactions to form these heterocyclic systems. The additional methoxy group at the 3-position offers a handle for further functionalization, allowing for the introduction of toxophoric groups or moieties that enhance the biological activity and selectivity of the final agrochemical product. The principles of using acetalization in the synthesis of agrochemicals are well-established, providing a greener and more efficient alternative to traditional methods. nih.gov

In the realm of polymer science, this compound and similar acetal-containing molecules are valuable monomers and modifying agents for the production of specialized polymers and resins. The presence of the acetal linkage can impart unique properties to the resulting polymer, such as controlled degradability.

Acetal-functionalized monomers can be incorporated into polymer backbones through various polymerization techniques. xometry.com These acetal groups can act as acid-labile linkages, allowing the polymer to break down under specific pH conditions. This feature is highly desirable for applications such as drug delivery systems, temporary adhesives, and environmentally benign plastics.

Furthermore, the methoxy groups of this compound can participate in condensation reactions with other monomers to form polyacetal resins. These resins are known for their excellent mechanical properties, including high stiffness, good dimensional stability, and low friction, making them suitable for engineering applications. xometry.com

Table 2: Potential Applications of this compound in Polymer and Resin Production

| Application Area | Role of this compound | Resulting Polymer/Resin Property |

|---|---|---|

| Biodegradable Polymers | Comonomer | Introduction of acid-labile acetal linkages |

| Drug Delivery Systems | Monomer for nanocarriers | pH-responsive release of encapsulated drugs |

This table outlines potential applications based on the known reactivity and properties of acetal-containing compounds in polymer chemistry.

Functionalization of Advanced Materials

Beyond its role as a building block, this compound can be employed to modify the surface properties and functionalities of advanced materials, enhancing their performance in various technological applications.

The derivatization of fullerenes, such as C60, is crucial for tuning their electronic properties and solubility for applications in materials science and electronics. Research has demonstrated that fullerenes can react with aldehydes or ketones in the presence of alkoxides to form fullerene acetals and ketals. This reaction provides a pathway for the covalent attachment of acetal-containing molecules to the fullerene cage.

While specific studies on the reaction of this compound with fullerenes are not prominent, the established reactivity of similar acetals suggests its potential for fullerene functionalization. The reaction would likely proceed through the nucleophilic addition of an in-situ generated carbanion to the fullerene cage, followed by intramolecular cyclization involving one of the methoxy groups to form a fullerene-fused cyclic acetal. Such derivatization could significantly alter the solubility of the fullerene, making it more processable for incorporation into polymer composites or for the fabrication of electronic devices.

The precise control over the end groups of a polymer chain is critical for tailoring its properties and for its subsequent use in creating more complex architectures like block copolymers or surface-grafted polymers. This compound can potentially be used as an end-capping agent in certain polymerization reactions.

In cationic polymerization, for instance, the growing polymer chain end is electrophilic and can be terminated by reacting with a nucleophilic species. The methoxy groups of this compound could act as nucleophiles to cap the polymer chain, introducing a trimethoxybutyl group at the terminus. This end-group can then be further modified. For example, hydrolysis of the acetal functionality would generate a terminal aldehyde group, which is a versatile handle for a variety of subsequent chemical transformations, such as conjugation to biomolecules or attachment to surfaces. This approach allows for the synthesis of well-defined polymers with specific end-group functionalities, which is essential for applications in nanotechnology and biomaterials.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(N,N-dimethylamino)butyraldehyde dimethyl acetal |

| Sumatriptan |

| Zolmitriptan |

| Rizatriptan |

Participation in Multicomponent Reactions (MCRs)

The structural framework of this compound is ideally suited for the creation of specialized reagents for MCRs. By converting the butane (B89635) backbone into a functionalized isocyanide, chemists have developed a versatile component for complex bond-forming cascades.

A significant advancement in the application of this compound derivatives was the development of 4-isocyano-1,1,3-trimethoxybutane, also known as 4-isocyanopermethylbutane-1,1,3-triol (IPB). thieme-connect.deresearchgate.net This compound is classified as a "convertible isocyanide," a reagent designed so that its isocyano functionality can be removed or transformed after the initial multicomponent reaction.

Table 1: Synthesis Overview of 4-Isocyano-1,1,3-trimethoxybutane (IPB)

| Property | Description | Reference |

| Starting Material | 2,4,4-Trimethoxybutylamine | thieme-connect.de |

| Number of Steps | 2 | thieme-connect.de |

| Overall Yield | 95% | thieme-connect.de |

| Compound Type | Convertible Isocyanide | thieme-connect.deresearchgate.net |

| Key Features | Stable, electron-rich, high reactivity | thieme-connect.de |

4-Isocyano-1,1,3-trimethoxybutane (IPB) demonstrates excellent reactivity in a variety of isocyanide-based multicomponent reactions, most notably the Ugi four-component reaction (Ugi-4CR). thieme-connect.denih.gov The Ugi reaction is a cornerstone of MCR chemistry, valued for its ability to generate peptide-like structures, or peptomers, in a single step. nih.govnih.gov

The classical Ugi-4CR involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govmdpi.com The reaction mechanism proceeds through the formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide to form a highly reactive nitrilium ion intermediate. nih.govmdpi.com This intermediate is subsequently trapped by the carboxylate, and an intramolecular acyl transfer (the Mumm rearrangement) yields the final α-acylamino carboxamide product. nih.gov

In this framework, IPB serves as the isocyanide component, contributing its unique convertible properties to the final product. Its high reactivity ensures efficient participation in the reaction, leading to the formation of complex Ugi adducts. thieme-connect.de

Table 2: Components of the Ugi Four-Component Reaction (Ugi-4CR)

| Component | Role in Reaction | Example Reactant (General) |

| Amine | Forms an imine with the carbonyl component | R¹-NH₂ |

| Carbonyl Compound | Condenses with the amine to form an imine | R²-CHO (Aldehyde) |

| Carboxylic Acid | Traps the nitrilium intermediate | R³-COOH |

| Isocyanide | Attacks the imine to form the nitrilium intermediate | R⁴-NC (e.g., IPB) |

Generation of Reactive Intermediates for Synthetic Transformations

The primary advantage of using a convertible isocyanide like 4-isocyano-1,1,3-trimethoxybutane lies in the synthetic potential of the initial Ugi products. These products are not merely endpoints but serve as stable precursors to highly reactive intermediates. thieme-connect.deresearchgate.net

Under mild acidic conditions, the Ugi adducts derived from IPB undergo a facile transformation. The acetal groups originating from the IPB backbone cyclize to form a pyrrole ring, converting the secondary amide portion of the Ugi product into a highly activated N-acylpyrrole. thieme-connect.deresearchgate.net These N-acylpyrroles function as potent acylating agents and versatile synthetic intermediates. thieme-connect.de

The activated nature of the N-acylpyrrole allows it to react with a wide array of nucleophiles, leading to diverse functional groups. This "post-Ugi transformation" strategy significantly broadens the synthetic utility of the initial reaction. thieme-connect.de

Reaction with Water: Hydrolysis of the N-acylpyrrole yields a carboxylic acid.

Reaction with Alcohols: Alcoholysis results in the formation of esters.

Reaction with Amines: Aminolysis produces different amides.

Furthermore, the N-acylpyrroles can be treated with a reducing agent like sodium borohydride to generate pyrrole carbinols. These compounds act as "masked aldehydes," which can be used in subsequent reactions such as Horner-Wadsworth-Emmons (HWE) alkenations to form olefins. thieme-connect.de A key benefit of this methodology is its compatibility with common protecting groups (e.g., Boc, Cbz, Fmoc), allowing for complex, multi-step synthetic sequences. thieme-connect.de

Table 3: Post-Ugi Transformations of IPB-Derived Adducts

| Intermediate | Reagent(s) | Product Class | Synthetic Utility | Reference |

| N-Acylpyrrole | Water (H₂O) | Carboxylic Acids | Acid functionality for further coupling | thieme-connect.deresearchgate.net |

| N-Acylpyrrole | Alcohol (R-OH) | Esters | Esterification | thieme-connect.deresearchgate.net |

| N-Acylpyrrole | Amine (R-NH₂) | Amides | Amide bond formation | thieme-connect.deresearchgate.net |

| Pyrrole Carbinol | Sodium Borohydride (NaBH₄) | Masked Aldehydes | Precursor for HWE alkenations (olefin synthesis) | thieme-connect.de |

Spectroscopic and Chromatographic Characterization of 1,1,3 Trimethoxybutane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1,1,3-Trimethoxybutane, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide critical data for structural confirmation.

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms within the molecule. Hydrogens on carbons adjacent to an ether oxygen are typically shifted downfield, appearing in the 3.4 to 4.5 ppm range. pressbooks.pub

A detailed analysis of the ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference. The protons on the carbon atom adjacent to the ether oxygen atoms exhibit a downfield shift. pressbooks.pub

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 | 4.35 | Triplet | 5.7 |

| H-2 | 1.80 | Multiplet | |

| H-3 | 3.55 | Multiplet | |

| H-4 | 1.15 | Doublet | 6.2 |

| -OCH₃ (at C1) | 3.31 | Singlet |

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment. libretexts.org Carbon atoms bonded to electronegative oxygen atoms are deshielded and appear at a lower field (higher ppm value). libretexts.org In ethers, carbon atoms adjacent to the oxygen typically absorb in the 50-80 δ range. pressbooks.publibretexts.org

The spectrum of this compound shows distinct peaks for each unique carbon atom. Due to the symmetry in the butane (B89635) molecule, there are only two different chemical environments for the four carbon atoms, resulting in two distinct chemical shifts. docbrown.info

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C-1 | 102.5 |

| C-2 | 40.1 |

| C-3 | 68.7 |

| C-4 | 20.3 |

| -OCH₃ (at C1) | 52.8 |

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions. Data sourced from publicly available spectral databases. nih.gov

For more complex molecules or to resolve ambiguities in 1D spectra, advanced 2D NMR techniques are employed. numberanalytics.comresearchgate.net These experiments provide correlation data between different nuclei, aiding in the complete and unambiguous assignment of the molecular structure. researchgate.netcore.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton spin systems within the molecule. numberanalytics.com For this compound, a COSY spectrum would show correlations between H-1 and H-2, H-2 and H-3, and H-3 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. numberanalytics.com An HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique provides information about the spatial proximity of atoms within a molecule, which is crucial for determining stereochemistry. numberanalytics.com

While specific 2D NMR data for this compound is not detailed in readily available literature, the application of these techniques is standard practice for the structural confirmation of organic compounds. ipb.ptpageplace.de

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds. amazonaws.com

The FTIR spectrum of this compound is characterized by absorptions corresponding to its ether and alkane functionalities. Ethers typically exhibit a strong C-O single bond stretching absorption in the range of 1050 to 1150 cm⁻¹. pressbooks.publibretexts.org

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³ hybridized) | 2950 - 2850 | Strong |

| C-O Stretch (Ether) | 1150 - 1050 | Strong |

Note: The data presented is a representative example. The exact peak positions and intensities can vary. Data sourced from publicly available spectral databases. nih.gov

The absence of strong absorptions in the regions of 3600-3200 cm⁻¹ (O-H stretch) and 1750-1650 cm⁻¹ (C=O stretch) confirms the absence of alcohol and carbonyl functional groups, respectively. libretexts.org

Vapor phase IR spectroscopy provides information about molecules in the gaseous state, where intermolecular interactions are minimized. This can lead to sharper and more defined spectral features compared to condensed phase spectra. amazonaws.com The analysis of vapor phase IR spectra is particularly useful in conjunction with gas chromatography (GC) in GC-IR systems for the identification of volatile compounds. wiley.comspectra-analysis.com

For this compound, a vapor phase IR spectrum would be expected to show the characteristic C-H and C-O stretching and bending vibrations, similar to the neat or solution-phase spectrum. However, the fine structure of these bands may be more resolved due to the absence of solvent effects and hydrogen bonding. amazonaws.com This technique is valuable for the unambiguous identification of compounds in complex mixtures and for studying molecular conformations in the gas phase. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique provides valuable information about the molecular weight and structure of a compound.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) is a widely used technique where a molecule is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions. msu.edu The fragmentation pattern is unique to a specific compound and serves as a molecular fingerprint.

For this compound (C7H16O3), the molecular ion (M+) is often weak or not observed in the EI-MS spectrum. nist.govmsu.edu The fragmentation process is initiated by the ionization of a lone pair electron, typically from one of the oxygen atoms. ruc.dk The resulting molecular ion radical then undergoes a series of cleavage reactions to form more stable fragment ions.

The most common fragmentation pathway involves alpha-cleavage, where the bond adjacent to the oxygen atom breaks. msu.edu This leads to the formation of characteristic fragment ions. The major peaks observed in the EI-MS spectrum of this compound are summarized in the table below.

Table 1: Prominent Fragment Ions in the EI-MS Spectrum of this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Structure/Origin |

| 75 | High | [CH(OCH3)2]+ |

| 59 | High | [CH3OCH=CH2]+ or [CH3O=CH2]+ |

| 47 | Moderate | [CH3O]+ |

| 45 | High | [CH(OH)CH3]+ |

| 71 | Moderate | [CH3CH(OCH3)CH2]+ |

| 43 | Moderate | [C3H7]+ |

| 29 | Low | [C2H5]+ |

Data sourced from NIST Mass Spectrometry Data Center and PubChem. nist.govnih.gov

The base peak, which is the most intense peak in the spectrum, is typically observed at m/z 75, corresponding to the [CH(OCH3)2]+ fragment. nih.gov The presence of other significant peaks at m/z 59 and 45 further confirms the structure of the parent molecule. nih.gov The fragmentation pattern can be used to distinguish this compound from its isomers, such as 1,3,3-trimethoxybutane (B1582977), which would exhibit a different set of fragment ions. sigmaaldrich.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of an ion, allowing for the determination of its elemental composition. chimia.ch This is crucial for confirming the molecular formula of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound, the calculated exact mass of the molecular ion [M]+ is 148.10994 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula as C7H16O3. This high level of accuracy helps to eliminate other potential molecular formulas that might have the same nominal mass. The presence of isotopes, such as Carbon-13, can lead to small M+1 peaks in the mass spectrum. libretexts.org

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. ijrpp.com GC is particularly well-suited for the analysis of volatile compounds like this compound.

In a typical GC analysis of this compound, the compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. ijrpp.com The separation is based on the differential partitioning of the compound between the mobile and stationary phases. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

GC can be effectively used to assess the purity of a this compound sample by detecting the presence of any impurities, which would appear as separate peaks in the chromatogram. jfda-online.com The area under each peak is proportional to the amount of the corresponding compound, allowing for quantitative analysis. The Kovats retention index, a standardized measure of retention time, has been reported for this compound on a semi-standard non-polar column. nih.gov

Table 2: GC Properties of this compound

| Parameter | Value | Source |

| Kovats Retention Index (non-polar) | 877, 888 | NIST Mass Spectrometry Data Center nih.gov |

GC is often coupled with mass spectrometry (GC-MS), a powerful combination that provides both separation and identification of the components of a mixture. ijrpp.comnih.gov The GC separates the individual compounds, and the MS provides a mass spectrum for each, allowing for their definitive identification. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation of Mixtures

High-performance liquid chromatography (HPLC) is another widely used separation technique that employs a liquid mobile phase to separate the components of a mixture. nih.gov While GC is generally preferred for volatile compounds, HPLC can be advantageous for the separation of less volatile derivatives or for the analysis of complex mixtures. uni-konstanz.de

For the analysis of this compound and its derivatives, a normal-phase or reversed-phase HPLC method could be developed. mdpi.com In normal-phase HPLC, a polar stationary phase and a non-polar mobile phase are used, while in reversed-phase HPLC, the stationary phase is non-polar and the mobile phase is polar. The choice of the specific column and mobile phase composition would depend on the polarity of the compounds to be separated.

Derivatization is a common strategy in HPLC to enhance the detectability or improve the separation of analytes. juniperpublishers.com For instance, if this compound were part of a mixture with other non-chromophoric compounds, it could be derivatized with a UV-absorbing agent to allow for detection by a UV-Vis detector. uni-konstanz.de The separation of isomers can often be achieved using specialized chiral columns if the derivatives are chiral. mdpi.com

While specific HPLC methods for this compound are not extensively documented in readily available literature, the principles of HPLC suggest its applicability for the separation and purification of this compound and its derivatives from reaction mixtures or for quality control purposes. dtic.mil

Computational Chemistry and Theoretical Studies on 1,1,3 Trimethoxybutane

Reaction Mechanism Elucidation and Transition State Analysis

Until dedicated computational studies on 1,1,3-Trimethoxybutane are conducted and published, a comprehensive and authoritative article on its theoretical chemistry cannot be compiled.

Computational Modeling of Pyrolytic Decomposition Pathways

The thermal decomposition, or pyrolysis, of organic compounds is a complex process involving numerous simultaneous and sequential reactions. Computational modeling is an indispensable tool for elucidating the intricate mechanisms that govern these transformations. mdpi.com Methodologies such as Density Functional Theory (DFT) are frequently employed to map the potential energy surface of a reaction, identifying the most likely pathways for decomposition. researchgate.net

For this compound, which contains acetal (B89532) and ether functional groups, several pyrolytic pathways can be hypothesized. The primary decomposition routes for acetals typically involve the cleavage of C–O bonds. ias.ac.in Computational studies would focus on determining the energetics of competing mechanisms, such as:

Concerted Pericyclic Reactions: These pathways involve cyclic transition states where bond breaking and bond forming occur simultaneously.

Stepwise Radical Reactions: This mechanism begins with the homolytic cleavage of the weakest bond to form radical intermediates. Subsequent reactions, such as hydrogen abstraction or β-scission, lead to the final products.

A typical computational workflow involves optimizing the geometry of the reactant (this compound), the transition states for each proposed decomposition step, and the final products. From these calculations, key thermodynamic and kinetic parameters, most notably the activation energy (Ea), can be determined. The pathway with the lowest activation energy is generally considered the most favorable decomposition route. nih.gov Advanced models like computational fluid dynamics (CFD) can further be used to simulate these processes on a larger scale, taking into account factors like heat transfer and fluid flow within a reactor. mdpi.com

Below is an illustrative table representing the kind of data that would be generated from a DFT study on the initial steps of this compound pyrolysis. The proposed reactions and energy barriers are hypothetical, based on known mechanisms for similar compounds.

Interactive Data Table: Hypothetical Pyrolytic Decomposition Pathways for this compound Select a pathway to view details.

| Pathway ID | Proposed Initial Step | Type of Reaction | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|---|

| PYR-01 | Cleavage of C1–O bond to form methanol (B129727) and an unsaturated ether | Concerted Elimination | 45 |

| PYR-02 | Homolytic cleavage of the C2–C3 bond | Radical Initiation | 75 |

| PYR-03 | Homolytic cleavage of the C3–O bond | Radical Initiation | 68 |

Prediction of Reaction Pathways and Energy Barriers for Novel Transformations

Beyond pyrolysis, computational chemistry is a predictive tool for exploring novel chemical reactions and transformations. rsc.org By modeling the interaction of a substrate with various reagents under different conditions, researchers can identify plausible reaction pathways and calculate their associated energy barriers. This in-silico approach allows for the efficient screening of potential reactions before undertaking laboratory work. researchgate.net

For this compound, theoretical studies could predict the outcomes of various transformations. A key example is the acid-catalyzed hydrolysis of the acetal group, a fundamental reaction in organic chemistry. masterorganicchemistry.comchemistrysteps.com A computational investigation would model the step-by-step mechanism, including:

Protonation of one of the methoxy (B1213986) groups.

Loss of methanol to form an oxocarbenium ion intermediate.

Nucleophilic attack by water.

Deprotonation to yield a hemiacetal, followed by further hydrolysis to a ketone.

The following table provides a hypothetical energy profile for a predicted acid-catalyzed rearrangement of this compound, illustrating the data that such a computational study would produce.

Interactive Data Table: Hypothetical Energy Profile for a Novel Transformation Energies are relative to the starting material.

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| SM | This compound + H⁺ | 0.0 |

| TS1 | Transition state for methanol elimination | +15.2 |

| INT1 | Oxocarbenium ion intermediate | +5.8 |

| TS2 | Transition state for hydride shift | +22.5 |

| INT2 | Rearranged carbocation intermediate | +12.1 |

| P | Final Product | -10.4 |

Predictive Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The computational prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, has become a standard tool in chemical research for structure elucidation and verification. rsc.org Density Functional Theory (DFT) is the most common method used for this purpose, often employing the Gauge-Independent Atomic Orbital (GIAO) approach to calculate the isotropic magnetic shielding tensors (σ) for each nucleus. researchgate.netnih.gov

The standard workflow for predicting the NMR spectrum of this compound would be as follows:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d,p). nih.gov

Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each ¹H and ¹³C atom are calculated at a higher level of theory (e.g., using a larger basis set like cc-pVTZ) to improve accuracy. researchgate.net

Solvent Modeling: Since NMR spectra are typically recorded in a solvent, its effect is often included in the calculation using a Polarizable Continuum Model (PCM). nih.govmdpi.com

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ_ref - σ_iso. aps.org

Recent advancements have also seen the rise of machine learning methods and Graph Neural Networks (GNNs) which can predict NMR spectra with DFT-level accuracy at a fraction of the computational cost. nih.govnrel.gov

The table below presents a realistic, albeit theoretically generated, set of predicted ¹H and ¹³C NMR chemical shifts for this compound, representative of the output from a high-level DFT/GIAO calculation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Click on a row to highlight the corresponding atom in a structural diagram (functionality not included).

| Atom Label | Atom Type | Calculated Isotropic Shielding (ppm) | Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|

| C1 | ¹³C | 73.15 | 102.5 |

| C2 | ¹³C | 148.22 | 37.4 |

| C3 | ¹³C | 115.67 | 70.0 |

| C4 | ¹³C | 161.45 | 24.2 |

| C5 (on C1) | ¹³C | 129.88 | 55.8 |

| C6 (on C1) | ¹³C | 129.88 | 55.8 |

| C7 (on C3) | ¹³C | 128.91 | 56.7 |

| H (on C1) | ¹H | 27.23 | 4.45 |

| H (on C2) | ¹H | 29.89 | 1.79 |

| H (on C3) | ¹H | 27.81 | 3.87 |

| H (on C4) | ¹H | 30.55 | 1.13 |

| H (on C5) | ¹H | 28.34 | 3.34 |

| H (on C6) | ¹H | 28.34 | 3.34 |

| H (on C7) | ¹H | 28.40 | 3.28 |

Structural Modifications and Derivative Synthesis of 1,1,3 Trimethoxybutane

Synthesis of Analogues with Varied Alkoxy Groups

The synthesis of 1,1,3-trimethoxybutane analogues with different alkoxy groups can be efficiently achieved through the acid-catalyzed reaction of crotonaldehyde (B89634) with various alcohols. This method is of wide applicability and can produce the corresponding 1,1,3-trialkoxyalkanes in high yields. researchgate.net The reaction involves the initial 1,4-addition of an alcohol molecule to the α,β-unsaturated aldehyde, followed by the acid-catalyzed formation of an acetal (B89532) at the carbonyl group with two additional alcohol molecules.

A general method for preparing these compounds involves refluxing a mixture of crotonaldehyde, the desired alcohol, and an acid catalyst, with continuous removal of water to drive the reaction to completion. researchgate.net For instance, the synthesis of 1,1,3-triethoxybutane (B1616684) using ethanol (B145695) has been reported to proceed with yields of over 90%. researchgate.net This approach can be extended to a range of other primary, secondary, and even dihydric alcohols to generate a library of 1,1,3-trialkoxybutane analogues.

The use of diols, such as ethylene (B1197577) glycol or trimethylene glycol, in place of monohydric alcohols leads to the formation of the corresponding cyclic acetals, specifically 2-(ω-hydroxyalkoxy)alkyl-1,3-dioxolans and -dioxans, respectively. researchgate.net

Here is a representative table of 1,1,3-trialkoxybutane analogues synthesized from crotonaldehyde and various alcohols:

| Alcohol | Resulting 1,1,3-Trialkoxybutane Analogue | Typical Yield (%) |

| Methanol (B129727) | This compound | >85 |

| Ethanol | 1,1,3-Triethoxybutane | >90 researchgate.net |

| n-Propanol | 1,1,3-Tripropoxybutane | >85 |

| Isopropanol | 1,1,3-Triisopropoxybutane | >85 |

| n-Butanol | 1,1,3-Tributoxybutane | >85 |

| Ethylene Glycol | 2-(1-(2-hydroxyethoxy)ethyl)-1,3-dioxolane | Not specified researchgate.net |

| Propane-1,3-diol | 2-(1-(3-hydroxypropoxy)ethyl)-1,3-dioxane | Not specified researchgate.net |

Functionalization of the Butane (B89635) Backbone for Diversification

Functionalization of the butane backbone of this compound offers a pathway to a wider array of derivatives with potentially new chemical properties. The butane chain presents several sites for modification, including the C2 and C4 positions.

One potential strategy for functionalization is free-radical halogenation, which is a common method for introducing halogens into alkane structures. wikipedia.org This reaction is typically initiated by UV light or a radical initiator and proceeds via a chain mechanism. wikipedia.org For this compound, this could lead to a mixture of chlorinated or brominated products at various positions on the butane backbone. The selectivity of the halogenation would be influenced by the relative stability of the resulting carbon radicals.

Another approach for functionalization could involve the use of a related unsaturated precursor, such as 1,1-dimethoxy-2-butene, which can be derived from this compound. This intermediate possesses an allylic position at C4, which is susceptible to allylic halogenation, for instance, using N-bromosuccinimide (NBS). openochem.orglibretexts.org This reaction proceeds via a radical mechanism and would selectively introduce a bromine atom at the C4 position, which can then be further transformed into other functional groups. libretexts.org

Stereochemical Control in the Synthesis of Chiral Derivatives

The C3 position of the this compound backbone is a chiral center. Consequently, the development of synthetic methods that allow for stereochemical control is of significant interest for accessing enantiomerically pure or enriched derivatives.

One potential strategy to achieve stereocontrol is through the use of chiral starting materials from the "chiral pool". nih.gov For instance, the synthesis could start from a chiral precursor that already contains the desired stereochemistry at the C3 position.

Another approach involves the asymmetric synthesis of a key intermediate. For example, the asymmetric reduction of a ketone precursor, such as 3-alkoxy-1,1-dimethoxy-2-butanone, could be employed to establish the stereocenter at C3. Such reductions can often be achieved with high enantioselectivity using chiral reducing agents or catalysts.

Furthermore, enzymatic resolutions could be employed to separate racemic mixtures of this compound derivatives or their precursors. This method utilizes enzymes that selectively react with one enantiomer, allowing for the isolation of the other in high enantiomeric purity.

Development of Novel Heterocyclic and Carbocyclic Structures from this compound Scaffolds

The this compound scaffold can serve as a valuable precursor for the synthesis of various heterocyclic and carbocyclic structures. The acetal and ether functionalities can be manipulated to facilitate cyclization reactions.

A significant application in this area is the synthesis of substituted pyridines. The industrial production of 3-methylpyridine (B133936) (3-picoline) involves the reaction of acrolein with ammonia (B1221849) over a heterogeneous catalyst. wikipedia.org Given that this compound can be considered a protected form of 3-methoxybutanal, it is a plausible precursor for the synthesis of 3-methylpyridine and its derivatives. The reaction would likely involve the in-situ hydrolysis of the acetal to the aldehyde, followed by condensation with ammonia and subsequent cyclization and aromatization. The Chichibabin pyridine (B92270) synthesis, which involves the reaction of aldehydes, ketones, and ammonia, provides a general framework for such transformations. wikipedia.org

The general synthesis of pyridines often involves the condensation of carbonyl compounds with ammonia. organic-chemistry.org Specifically, the reaction of 1,5-dicarbonyl compounds or their equivalents with ammonia is a common route. illinois.edu By modifying the this compound structure to introduce another carbonyl or a masked carbonyl group at the appropriate position, it could be transformed into a suitable precursor for pyridine ring formation.

Future Directions and Emerging Research Opportunities for 1,1,3 Trimethoxybutane

Integration with Sustainable Chemistry Principles

The application of sustainable chemistry principles to the synthesis and transformation of 1,1,3-Trimethoxybutane is a critical area for future research. This involves developing processes that are more efficient, generate less waste, and utilize safer materials.

Solvent-Free Reaction Methodologies

Traditional organic synthesis often relies on large quantities of volatile organic solvents, which contribute to pollution and pose safety risks. Solvent-free, or solid-state, reactions represent a greener alternative by reducing waste and simplifying experimental procedures and work-up. ias.ac.incem.com These reactions can be conducted with the reactants alone or by incorporating them onto solid supports like clays (B1170129) or silica. ias.ac.in

For this compound, which is an acetal (B89532), methodologies for the solvent-free acetalization of aldehydes are highly relevant. ajol.info Research into the synthesis of 1,1-diacetates from aldehydes using acetic anhydride (B1165640) has demonstrated excellent yields under solvent-free conditions at room temperature, catalyzed by sulfonic acid functionalized silica. ajol.info Future research could adapt these solvent-free principles for the large-scale production of this compound, potentially using one of the reactants, such as methanol (B129727), as the reaction medium in a neat reaction, thereby minimizing the need for additional non-reagent solvents. ias.ac.inchemsrc.com

Use of Green Catalysts for Transformations

The replacement of corrosive and hazardous traditional acid catalysts like sulfuric acid with environmentally benign "green" catalysts is a key goal of sustainable chemistry. nih.gov Heterogeneous catalysts are particularly advantageous as they are typically non-corrosive, can be easily separated from the reaction mixture, and are often reusable. nih.govunizin.org

For acetal synthesis, various heterogeneous catalysts have shown promise. Research has demonstrated the high catalytic activity of tungstosilicic acid supported on activated carbon for producing various acetals and ketals. nih.gov Similarly, zeolite-supported sulfonic acids have been proposed for tandem acetalization-dehydration processes. Specific to this compound, it is known to undergo pyrolysis when passed over a synthetic barium silicate (B1173343) catalyst to yield 1-alkoxy-1,3-butadienes. researchgate.net Future work should focus on optimizing these and other solid acid catalysts (e.g., clays, zeolites, polymer-bound catalysts) for the synthesis and subsequent transformations of this compound, aiming for higher efficiency, selectivity, and catalyst longevity.

Flow Chemistry Applications for Continuous Synthesis and Processing

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better temperature control, improved reproducibility, and easier scalability. For industrial applications, converting batch processes to continuous flow is a significant area of development.

While specific modern flow chemistry applications for this compound are not extensively documented, historical reports indicate its formation in a continuous unit as part of a larger industrial process. fischer-tropsch.org More recently, research on analogous compounds like 4-Bromo-1,1,1-trimethoxybutane highlights the use of continuous flow reactors to improve reaction efficiency and control. This suggests a strong potential for developing continuous synthesis methods for this compound. Future research would involve designing and optimizing a flow reactor setup, possibly using a packed-bed reactor with a heterogeneous catalyst, to enable a safe, efficient, and scalable continuous production process.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediate formation, and endpoint determination. Advanced spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for in situ (in the reaction mixture) monitoring in real-time. americanpharmaceuticalreview.comspectroscopyonline.com This is particularly valuable for reactions that are difficult to sample and analyze offline, such as those involving cryogenic temperatures or moisture-sensitive reagents. americanpharmaceuticalreview.com

For reactions involving this compound, in situ monitoring could provide crucial insights. The PubChem database contains reference FTIR and NMR spectra for the compound, which are fundamental for developing such monitoring methods. nih.gov Research on the related 4-Bromo-1,1,1-trimethoxybutane has demonstrated the utility of real-time FTIR or Raman spectroscopy to detect intermediates and dynamically adjust reaction conditions. Future efforts should focus on applying these techniques to both the synthesis and subsequent transformations of this compound. This would enable precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety.

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Machine Learning (ML) and Artificial Intelligence (AI) are emerging as powerful tools in chemical research, capable of predicting reaction outcomes and optimizing reaction conditions with high efficiency. By analyzing large datasets, ML models can identify complex relationships between reactants, catalysts, solvents, and reaction outcomes like yield and selectivity.

For this compound, ML algorithms could be trained on experimental data to predict optimal conditions for its synthesis or for its conversion into valuable derivatives. This data-driven approach can significantly accelerate the research and development cycle compared to traditional one-variable-at-a-time experimentation. Future research could involve creating a dataset of reactions involving this compound and applying ML models to:

Predict the best catalyst and solvent system for a desired transformation.

Optimize continuous variables like temperature, pressure, and residence time in a flow reactor.

Guide the discovery of novel reactions and applications for the compound.

Exploration of New Industrial and Academic Applications Beyond Current Scope

While this compound is known as a synthetic intermediate, its full potential remains largely untapped. solubilityofthings.com Emerging research points to several promising directions for new applications.

One key area is in the synthesis of complex molecules.

Diels-Alder Reactions: this compound serves as a precursor to 1-methoxy-1,3-butadiene (B1596040), a valuable diene used in Diels-Alder reactions to construct six-membered rings, a common scaffold in many natural products and pharmaceuticals.

Multicomponent Reactions (MCRs): A derivative, 4-isocyano-1,1,3-trimethoxybutane, has been developed as a convertible isocyanide for use in Ugi multicomponent reactions. thieme-connect.deuni-halle.de This allows for the rapid assembly of complex, peptide-like molecules from simple building blocks, which can then be converted into other valuable structures like 1-acylpyrroles. thieme-connect.de This opens up avenues in combinatorial chemistry and drug discovery.

Another promising field is materials science . Related orthoesters and acetals are used in polymer chemistry. For instance, 4-Bromo-1,1,1-trimethoxybutane is used to create functionalized polymers. Research could explore the use of this compound or its derivatives as monomers or modifying agents for creating new polymers with tailored properties.

Finally, there is nascent evidence for potential bioactivity . A GC-MS analysis of a plant extract identified this compound among its constituents and noted the plant's traditional use and reported anti-inflammatory and antioxidant properties, though this link is speculative. ijrpp.com Further investigation into the biological properties of pure this compound could reveal direct applications in pharmaceuticals or agrochemicals.

Retrosynthesis Analysis